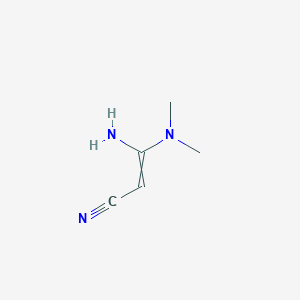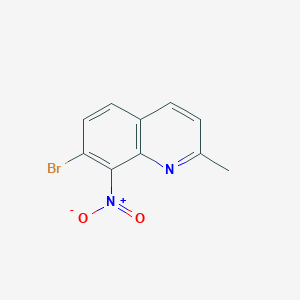
7-Bromo-2-methyl-8-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-methyl-8-nitroquinoline: is a heterocyclic compound with the molecular formula C10H8N2O2. It belongs to the quinoline family, which is an essential class of heterocyclic aromatic compounds. Quinoline has versatile applications in both industrial and synthetic organic chemistry. The compound’s characteristic double-ring structure consists of a benzene ring fused with a pyridine moiety .
Vorbereitungsmethoden
Several synthetic routes exist for the construction of 7-bromo-2-methyl-8-nitroquinoline. Notably, the Doebner–von Miller reaction protocol has been successfully employed for the synthesis of 2-methylquinoline derivatives, including our target compound. In this method, aniline and acrolein react in the presence of a strong acid, leading to the formation of 2-methylquinoline. The modified Doebner–von Miller reaction has been particularly effective for this purpose .
Analyse Chemischer Reaktionen
7-Bromo-2-methyl-8-nitroquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For example, the compound may participate in electrophilic aromatic substitution reactions, leading to the introduction of various functional groups. Major products formed from these reactions can vary based on the reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
The compound finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a lead compound for drug discovery due to its heterocyclic scaffold. It may exhibit pharmacological activities or serve as a starting point for developing novel therapeutic agents.
Chemical Biology:
Industry: Quinoline derivatives, including 7-bromo-2-methyl-8-nitroquinoline, may find use in the synthesis of specialty chemicals, dyes, and other industrial products.
Wirkmechanismus
The specific mechanism by which 7-bromo-2-methyl-8-nitroquinoline exerts its effects depends on its molecular targets and pathways. Further research is needed to elucidate these details comprehensively.
Vergleich Mit ähnlichen Verbindungen
While 7-bromo-2-methyl-8-nitroquinoline is unique in its structure, it shares similarities with other quinoline derivatives. These include related compounds like 2-methylquinoline and other halogenated quinolines.
Eigenschaften
Molekularformel |
C10H7BrN2O2 |
|---|---|
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
7-bromo-2-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3 |
InChI-Schlüssel |
NKPDZCFDMLAHBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


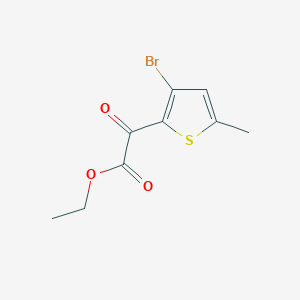


![Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11822632.png)
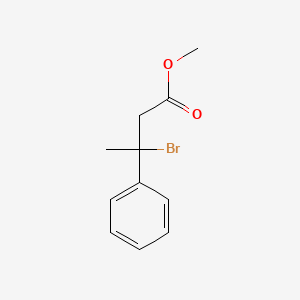
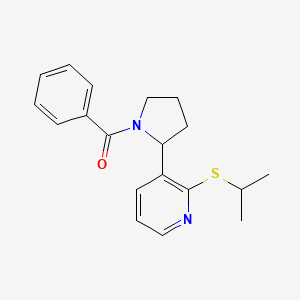
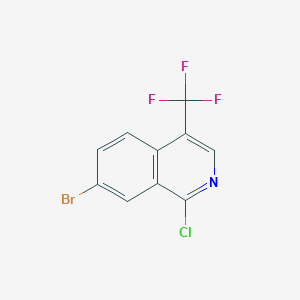
![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822654.png)
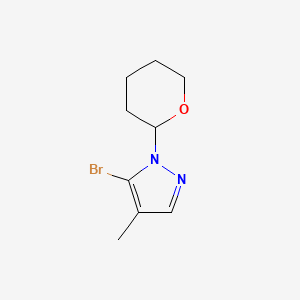
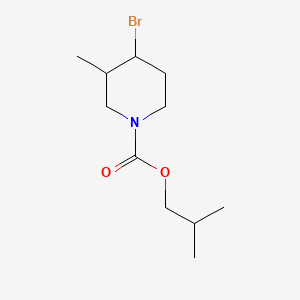

![N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11822672.png)

